2-benzyl-N-[cyano(cyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-benzyl-N-[cyano(cyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound characterized by its unique thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-N-[cyano(cyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate thioamide precursors with α-haloketones under basic conditions to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and reduce the formation of by-products. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-N-[cyano(cyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, cyanide sources.
Major Products
The major products formed from these reactions include oxidized thiazole derivatives, reduced amine derivatives, and various substituted thiazole compounds.
Scientific Research Applications
2-benzyl-N-[cyano(cyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-benzyl-N-[cyano(cyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The cyano group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-benzyl-4-methyl-1,3-thiazole-5-carboxamide: Lacks the cyano and cyclopropyl groups, which may result in different biological activities.
N-[cyano(cyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide: Lacks the benzyl group, which can affect its interaction with molecular targets.
Uniqueness
2-benzyl-N-[cyano(cyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is unique due to the presence of both the benzyl and cyano groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-benzyl-N-[cyano(cyclopropyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-11-16(17(21)20-14(10-18)13-7-8-13)22-15(19-11)9-12-5-3-2-4-6-12/h2-6,13-14H,7-9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEMRRFSFYMJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2=CC=CC=C2)C(=O)NC(C#N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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